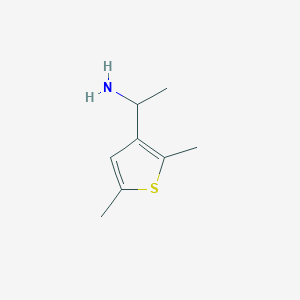

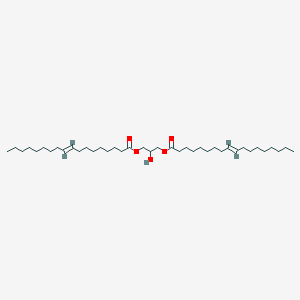

1-(2,5-Dimethylthien-3-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylthien-3-yl)ethanamine is a compound of interest in various chemical syntheses and molecular studies. It is related to compounds that have been extensively researched for their molecular structures, synthesis methods, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves direct reactions of specific bromoethane and pyrazole derivatives, as demonstrated in the synthesis of related ligands (Baker et al., 1995). Additionally, the synthesis of related compounds has been achieved by reactions involving ethane derivatives with M(CO)6, where M represents metals such as Mo or W (Tang et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound can be characterized by X-ray crystallography, which reveals intricate features such as trimetallic macrocycles and hydrogen interactions (Baker et al., 1995).

Chemical Reactions and Properties

Related compounds exhibit interesting reactivity patterns, such as the regio- and stereoselective metalation of acetylenes, demonstrating versatile chemical behavior (Tanaka et al., 2008). The chemical properties of these compounds can be studied through various spectroscopic techniques, including IR, NMR, and mass spectrometry (Kukuljan et al., 2016).

Physical Properties Analysis

The physical properties, including crystal systems and space groups, of compounds structurally similar to this compound are detailed through X-ray diffraction studies. These studies help in understanding the geometrical and spatial arrangement of atoms in the crystal lattice (Percino et al., 2006).

Chemical Properties Analysis

Compounds related to this compound have been studied for their spectral characteristics, reactivity, and potential biological applications. This includes antimicrobial screenings and characterizations by IR, 1H and 13C NMR, and mass spectral studies (Rajkumar et al., 2014).

Scientific Research Applications

Corrosion Inhibition in Engineering

- Application : The use of cadmium(II) Schiff base complexes, which can include ligands related to 1-(2,5-Dimethylthien-3-yl)ethanamine, has been explored for corrosion inhibition on mild steel. These complexes demonstrate significant corrosion inhibition properties, beneficial in materials and corrosion engineering (Das et al., 2017).

Molecular Interaction and Binding Studies

- Application : Copper(II) complexes using tridentate ligands structurally similar to this compound have been synthesized and studied for DNA binding, cleavage activity, and cytotoxicity. Such studies are crucial for understanding molecular interactions in biochemistry and medicinal chemistry (Mustafa et al., 2015).

Polymer Chemistry and Material Science

- Application : In the field of polymer chemistry and material science, zinc complexes bearing ligands related to this compound have been studied for their role in the ring-opening polymerization of lactides. This research contributes to the development of novel polymeric materials with potential industrial applications (Nayab et al., 2012).

Synthesis and Characterization of Novel Compounds

- Application : The synthesis and characterization of new compounds using derivatives of this compound have been reported. These studies are fundamental in organic chemistry, contributing to the development of new substances with potential pharmacological or industrial applications (Rajkumar et al., 2014).

Semiconducting Polymers in Electronics

- Application : The development of new semiconducting polymers containing fused aromatic rings structurally related to this compound has implications in the field of electronics. These polymers have potential use in organic thin-film transistors, highlighting the intersection of organic chemistry and electronic engineering (Kong et al., 2009).

properties

IUPAC Name |

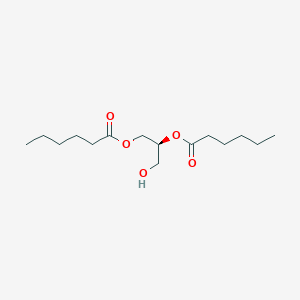

1-(2,5-dimethylthiophen-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVVALGYYCPMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394296 |

Source

|

| Record name | 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120350-37-0 |

Source

|

| Record name | 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B52966.png)